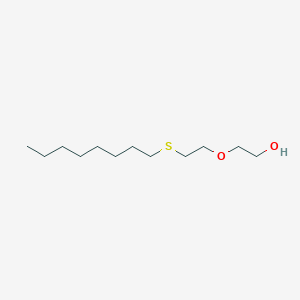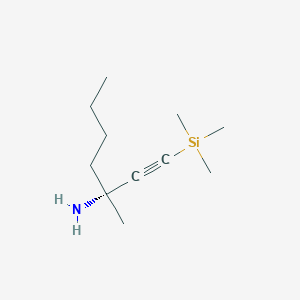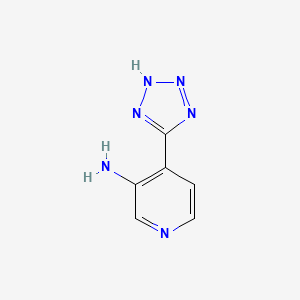![molecular formula C17H21NO B14399900 3-[3-(4-Ethoxyphenyl)propyl]aniline CAS No. 89807-70-5](/img/structure/B14399900.png)
3-[3-(4-Ethoxyphenyl)propyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-Ethoxyphenyl)propyl]aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an ethoxy group and a propyl chain, which is further attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Ethoxyphenyl)propyl]aniline can be achieved through a multi-step process involving Friedel-Crafts alkylation and subsequent amination. One common method involves the following steps:
Friedel-Crafts Alkylation:
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol (C₂H₅OH) and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(4-Ethoxyphenyl)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, H₂ with a catalyst (e.g., Pd/C).
Substitution: HNO₃, H₂SO₄, Cl₂, Br₂, FeCl₃ as a catalyst.
Major Products
Oxidation: Quinones, nitro derivatives.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3-(4-Ethoxyphenyl)propyl]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[3-(4-Ethoxyphenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
4-Ethoxyaniline: An aniline derivative with an ethoxy group attached to the benzene ring.
3-Phenylpropylamine: A compound with a propyl chain attached to the benzene ring and an amino group.
Uniqueness
3-[3-(4-Ethoxyphenyl)propyl]aniline is unique due to the presence of both an ethoxy group and a propyl chain on the benzene ring, along with the aniline moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89807-70-5 |
|---|---|
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
3-[3-(4-ethoxyphenyl)propyl]aniline |
InChI |
InChI=1S/C17H21NO/c1-2-19-17-11-9-14(10-12-17)5-3-6-15-7-4-8-16(18)13-15/h4,7-13H,2-3,5-6,18H2,1H3 |
InChI-Schlüssel |
IWYSLEVUQOKISB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CCCC2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)
![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)



![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)


